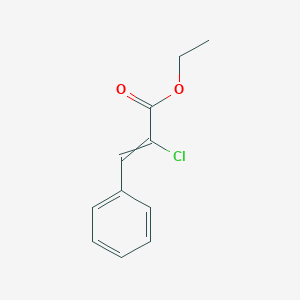![molecular formula C13H18Cl2NO5P B14482085 N-[Bis(2-chloroethoxy)phosphoryl]-L-phenylalanine CAS No. 65305-87-5](/img/structure/B14482085.png)
N-[Bis(2-chloroethoxy)phosphoryl]-L-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[Bis(2-chloroethoxy)phosphoryl]-L-phenylalanine is a compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[Bis(2-chloroethoxy)phosphoryl]-L-phenylalanine typically involves the reaction of L-phenylalanine with bis(2-chloroethoxy)phosphoryl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-[Bis(2-chloroethoxy)phosphoryl]-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound to phosphine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions may produce various substituted derivatives of the original compound.
科学的研究の応用
N-[Bis(2-chloroethoxy)phosphoryl]-L-phenylalanine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell growth.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other organophosphorus compounds.
作用機序
The mechanism of action of N-[Bis(2-chloroethoxy)phosphoryl]-L-phenylalanine involves its interaction with specific molecular targets. The compound can act as a phosphorylating agent, transferring its phosphoryl group to other molecules. This can affect various biochemical pathways, including those involved in cell signaling and metabolism. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
N-[Bis(2-chloroethoxy)phosphoryl]-L-phenylalanine can be compared with other similar compounds, such as:
Bis(2-chloroethyl)phosphine oxide: Similar in structure but lacks the phenylalanine moiety.
Bis(2-chloroethyl)phosphonate: Another related compound with different functional groups.
Ethyl [(2-chloroethoxy)(4-dimethylaminophenyl)phosphoryl]acetate: A compound with similar phosphoryl and chloroethoxy groups but different substituents.
The uniqueness of this compound lies in its combination of the phosphoryl group with the L-phenylalanine moiety, which imparts specific chemical and biological properties.
特性
CAS番号 |
65305-87-5 |
|---|---|
分子式 |
C13H18Cl2NO5P |
分子量 |
370.16 g/mol |
IUPAC名 |
(2S)-2-[bis(2-chloroethoxy)phosphorylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C13H18Cl2NO5P/c14-6-8-20-22(19,21-9-7-15)16-12(13(17)18)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,19)(H,17,18)/t12-/m0/s1 |
InChIキー |
VZFUKCSZKRDJKN-LBPRGKRZSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NP(=O)(OCCCl)OCCCl |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NP(=O)(OCCCl)OCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[(E)-(2-Methoxy-5-methylphenyl)diazenyl]phenyl}-2-nitroaniline](/img/structure/B14482012.png)
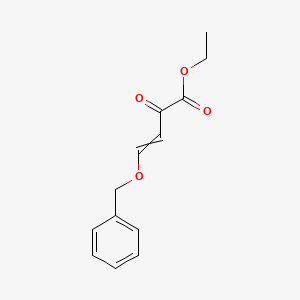
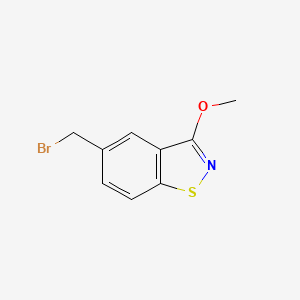
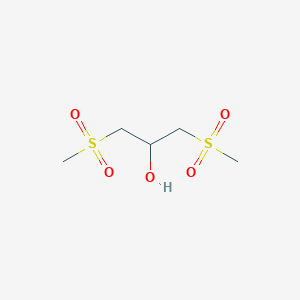
![3-{4-[(Sulfanylcarbonyl)amino]butyl}piperidine-1-carbothioic S-acid](/img/structure/B14482033.png)




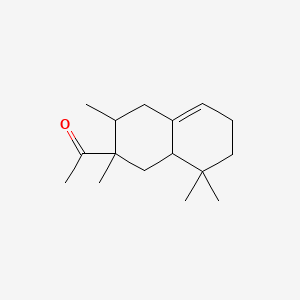
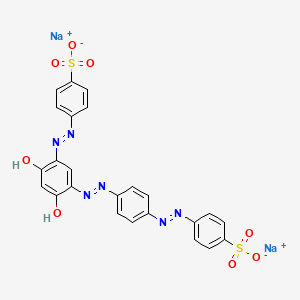
![Trimethyl[(prop-1-yn-1-yl)sulfanyl]silane](/img/structure/B14482080.png)

